Laurolactam

Catalog No.
S597165
CAS No.
947-04-6
M.F
C12H23NO
M. Wt
197.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laurolactam

CAS Number

947-04-6

Product Name

Laurolactam

IUPAC Name

azacyclotridecan-2-one

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)

InChI Key

JHWNWJKBPDFINM-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)NCCCCC1

Solubility

0.00 M
VIRTUALLY INSOL IN WATER

Synonyms

1.2-Aminododecanoic acid lactam, Lauryl lactam

Canonical SMILES

C1CCCCCC(=O)NCCCCC1

Polymer Science and Engineering

  • Nylon-12 Production: Laurolactam serves as the primary precursor for the synthesis of Nylon-12, a high-performance polymer known for its excellent mechanical strength, wear resistance, and low friction coefficient []. This polymer finds extensive applications in the automotive industry for manufacturing engine parts, fuel lines, and various components requiring durability and flexibility [].
  • Development of Novel Polyamides: Research explores utilizing laurolactam as a building block for creating novel polyamides with tailored properties. By incorporating laurolactam with other monomers, scientists aim to develop polymers with enhanced thermal stability, flame retardancy, and biodegradability, expanding their potential applications in diverse fields [].

Biocatalysis and Environmental Remediation

  • Microbial Degradation: Studies investigate the potential of specific microorganisms, like bacteria belonging to the genus Rhodococcus, to degrade laurolactam. These microbes possess enzymes capable of breaking down the laurolactam structure, offering a potential bioremediation approach for managing laurolactam-contaminated environments [].
  • Enzyme Discovery and Characterization: Research focuses on identifying and characterizing novel enzymes from various sources, including bacteria and fungi, that can efficiently and selectively hydrolyze laurolactam. Understanding the mechanisms and specificities of these enzymes can pave the way for developing biocatalytic processes for various applications, including the synthesis of valuable chemicals and the degradation of laurolactam waste [].

Pharmaceutical Research and Development

  • Drug Delivery Systems: Laurolactam-based polymers are being explored as potential materials for the development of controlled drug delivery systems. These systems aim to deliver drugs in a targeted and sustained manner, potentially improving therapeutic efficacy and reducing side effects [].
  • Biocompatible Materials: Research investigates the use of laurolactam-derived polymers for creating biocompatible materials for various medical applications, such as implants and tissue engineering scaffolds. These materials offer potential advantages like good mechanical properties, biodegradability, and minimal cytotoxicity, making them suitable for interacting with living tissues [].

Laurolactam is an organic compound classified as a macrocyclic lactam, specifically a cyclic amide derived from 12-aminododecanoic acid. Its molecular formula is C12H23NOC_{12}H_{23}NO, and it is primarily recognized for its role as a monomer in the production of nylon-12 and various copolyamides. In its pure form, laurolactam appears as a white crystalline solid, while technical grades may present a beige color. It is insoluble in water but soluble in many organic solvents such as 1,4-dioxane, benzene, and cyclohexane .

Laurolactam is generally considered to have low hazards. However, it can cause skin irritation and eye damage upon contact. Inhalation may cause respiratory irritation. Proper personal protective equipment should be worn when handling laurolactam [].

  • Formation of Cyclododecanone Oxime: Cyclododecanone reacts with hydroxylamine.
  • Beckmann Rearrangement: The oxime undergoes rearrangement to form laurolactam when heated with a strong acid catalyst.

Alternative methods for synthesizing laurolactam include photonitrosation of cyclododecane followed by rearrangement of the resulting oxime .

The synthesis of laurolactam typically involves the following methods:

  • Beckmann Rearrangement: The most common method involves converting cyclododecanone to its oxime and then rearranging it using concentrated sulfuric acid or other catalysts.
  • Photonitrosation: Cyclododecane is treated with nitrosyl chloride under acidic conditions to produce cyclododecanone oxime, which is then rearranged to laurolactam.
  • Alternative Catalytic Methods: Recent developments include using iron compounds to inhibit side reactions during the synthesis process .

The yields for these methods can be quite high, often exceeding 90% under optimized conditions .

Laurolactam is primarily used in the production of nylon-12 through ring-opening polymerization. It serves as a key monomer in producing high-performance engineering plastics and copolyamides, which are valued for their strength, flexibility, and chemical resistance. Additionally, it has applications in drug synthesis and potentially in other pharmaceutical formulations due to its biological activity .

Several compounds share structural similarities with laurolactam, particularly within the class of lactams and amides. Here are some notable examples:

CompoundStructure TypeUnique Features
CaprolactamLactamUsed primarily for nylon-6 production; shorter carbon chain than laurolactam.
NonanamideAmideLinear structure; lacks cyclic characteristics of lactams.
DodecanolAlcoholNo lactam structure; used in surfactants and lubricants.
Hexanoic AcidCarboxylic AcidStraight-chain fatty acid; serves different industrial purposes compared to lactams.

Laurolactam's unique cyclic structure allows for specific polymerization behaviors not found in these similar compounds, particularly its ability to form high-performance materials like nylon-12 through ring-opening mechanisms .

Physical Description

DryPowde

XLogP3

2.8

LogP

2.92 (LogP)

Melting Point

151.5 °C

UNII

UB8VFC953G

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 12 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

947-04-6
25038-74-8

Wikipedia

Laurolactam

Use Classification

Cosmetics -> Bulking; Opacifying; Viscosity controlling

General Manufacturing Information

Azacyclotridecan-2-one, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Plastics product manufacturing
Azacyclotridecan-2-one: ACTIVE

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY IS THE METHOD USED FOR DETERMINING DODECALACTAM IN VENTILATION GASES.

Dates

Modify: 2023-08-15

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